molecular formula C11H15N3O3 B14917762 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid

1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B14917762
M. Wt: 237.25 g/mol
InChI Key: GCIVCFIAXBDATJ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring connected to a 1-methylpyrazole moiety via a carbonyl group. Its molecular formula is C₁₁H₁₄N₃O₃, with a molecular weight of 252.25 g/mol (calculated).

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(1-methylpyrazole-4-carbonyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-13-6-9(5-12-13)10(15)14-4-2-3-8(7-14)11(16)17/h5-6,8H,2-4,7H2,1H3,(H,16,17)

InChI Key

GCIVCFIAXBDATJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Acylation of Piperidine-3-Carboxylic Acid with 1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

Procedure :

  • Step 1 : Synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride from 1-methyl-1H-pyrazole-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in dichloromethane (DCM) at 0–25°C.
  • Step 2 : Coupling with piperidine-3-carboxylic acid in the presence of a base (e.g., triethylamine, DIPEA) in DCM or THF. The reaction proceeds at room temperature for 4–12 hours.

Key Data :

Parameter Value Source
Yield 75–85%
Purity (HPLC) ≥98%
Reaction Temperature 20–25°C

Advantages :

  • Straightforward two-step process.
  • High functional group tolerance.

Challenges :

  • Moisture sensitivity of acyl chloride.
  • Requires strict stoichiometric control to avoid over-acylation.

Cyclocondensation of β-Keto Esters with Hydrazines

Procedure :

  • Step 1 : Preparation of β-keto ester derivatives of piperidine-3-carboxylic acid (e.g., ethyl 3-oxopiperidine-4-carboxylate) via Claisen condensation.
  • Step 2 : Cyclization with methyl hydrazine in ethanol/water (1:1) at 60–80°C for 4–6 hours to form the pyrazole ring.
  • Step 3 : Hydrolysis of the ester group using NaOH or KOH in methanol/water, followed by acidification to isolate the carboxylic acid.

Key Data :

Parameter Value Source
Overall Yield 65–75%
Isomer Ratio (3- vs. 5-substituted pyrazole) 95:5
Recrystallization Solvent 40% Ethanol/Water

Advantages :

  • Avoids handling corrosive acyl chlorides.
  • Scalable for industrial production.

Challenges :

  • Requires precise control of cyclization conditions to suppress isomer formation.
  • Multi-step purification (e.g., column chromatography, recrystallization).

Optimization Strategies

Catalytic Enhancements

  • Potassium Iodide (KI) as a catalyst in cyclocondensation improves regioselectivity, achieving >95% target isomer.
  • Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes for acylation steps.

Solvent Systems

  • Ethylene glycol/water mixtures enhance hydrolysis efficiency, reducing side product formation during ester cleavage.
  • Tetrahydrofuran (THF) with DIPEA minimizes racemization in chiral piperidine intermediates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Acylation Route 75–85 ≥98 High Moderate
Cyclocondensation 65–75 ≥99 Moderate High

Critical Insights :

  • The acylation route is preferred for small-scale synthesis due to operational simplicity.
  • Cyclocondensation offers superior purity and is better suited for bulk production despite longer reaction times.

Industrial-Scale Considerations

Cost Drivers

  • 1-Methyl-1H-pyrazole-4-carboxylic acid : ~$120–150/kg (bulk pricing).
  • Piperidine-3-carboxylic acid : ~$200–250/kg.

Emerging Innovations

Enzymatic Hydrolysis

  • Lipases (e.g., Candida antarctica) enable selective ester hydrolysis under mild conditions (pH 7, 30°C), reducing energy consumption.

Flow Chemistry

  • Continuous-flow reactors achieve 90% yield in acylation steps with residence times <1 hour, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in linker groups, substituents, or heterocyclic systems.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
1-(1-Methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid C₁₁H₁₄N₃O₃ 252.25 Not provided Carbonyl linker; 1-methylpyrazole; carboxylic acid
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₂H₁₉N₃O₄S 301.37 1005611-34-6 Sulfonyl linker; ethyl and methyl substituents on pyrazole
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₁H₁₆N₃O₄S 294.33 Not provided Sulfonyl linker; dual methyl groups on pyrazole
1-[(Trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid C₁₃H₂₁N₃O₂ 259.33 1006457-52-8 Methylene linker; trimethylpyrazole
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 930111-02-7 Pyrazine heterocycle instead of pyrazole; methyl substituent

Functional and Pharmacological Differences

  • Methylene (C₁₃H₂₁N₃O₂): Reduces polarity, improving membrane permeability but decreasing target affinity .
  • Trimethylpyrazole (C₁₃H₂₁N₃O₂) increases hydrophobicity, favoring blood-brain barrier penetration .
  • Heterocycle Replacement :

    • Pyrazine (C₁₁H₁₅N₃O₂) introduces nitrogen-rich aromaticity, altering electronic properties and solubility .

Stability and Purity Data

  • Hydrochloride Salts : Derivatives like 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride (C₁₁H₁₈ClN₃O₂) show improved aqueous solubility and stability compared to free acids .
  • Purity : Most analogs (e.g., C₁₂H₁₉N₃O₄S) are available at 95% purity, typical for research-grade chemicals .

Biological Activity

1-(1-Methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 223.23 g/mol
CAS Number 1152866-96-0

This compound features a piperidine ring and a pyrazole moiety, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution or coupling reactions.
  • Final Modifications : Additional functional groups are added to achieve the desired structure.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activities. Specifically, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, studies have reported IC50 values ranging from 2.43 to 14.65 μM for different pyrazole derivatives against these cell lines .

The biological effects of this compound may be attributed to its interaction with key molecular targets involved in cancer progression:

  • Microtubule Destabilization : Some pyrazole derivatives have been identified as microtubule-destabilizing agents, which can lead to apoptosis in cancer cells .
  • Enzyme Inhibition : Compounds similar to this one have demonstrated inhibitory activity against various enzymes such as topoisomerase II and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

Several studies have highlighted the efficacy of pyrazole-based compounds in preclinical models:

  • Cytotoxicity Screening : In vitro studies have shown that certain derivatives can induce significant morphological changes in cancer cells and enhance caspase activity, indicating apoptosis .
  • In Vivo Models : Animal studies further support the anticancer potential of these compounds, demonstrating reduced tumor growth rates when administered in therapeutic doses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Coupling of 1-methyl-1H-pyrazole-4-carboxylic acid with a piperidine derivative using activating agents (e.g., HATU or EDC).
  • Step 2 : Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) under acidic or basic conditions (e.g., HCl or LiOH) to yield the carboxylic acid .
  • Key Considerations : Optimize reaction temperatures (e.g., 40–100°C for coupling, 93–96°C for hydrolysis) and use inert atmospheres for air-sensitive steps .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :

  • Analytical Techniques :
  • LC-MS for molecular weight confirmation (e.g., [M+H]+ peaks) and reaction monitoring .
  • HPLC with UV detection (e.g., 97–99% purity thresholds) .
  • 1H NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry .
  • Critical Parameters : Use standardized protocols for sample preparation and column selection (e.g., C18 columns for HPLC) .

Q. What are the solubility properties of this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Aqueous Solubility : Poor solubility at neutral pH (e.g., <50 µg/mL) due to the carboxylic acid group; improve via salt formation (e.g., sodium or potassium salts) .
  • Organic Solubility : Soluble in DMSO, DMF, or THF for in vitro assays. Pre-saturate solvents with nitrogen to prevent degradation .
  • Experimental Validation : Use dynamic light scattering (DLS) or nephelometry for quantification .

Q. How is the stability of this compound assessed under storage conditions?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in airtight containers with desiccants to prevent hydrolysis .
  • Stability Testing : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) with periodic HPLC analysis .

Advanced Research Questions

Q. What strategies are used to optimize the biological activity of this compound in target validation studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., pyrazole methyl group, piperidine ring) and assess activity via:
  • In vitro assays : Ion channel modulation (e.g., hERG1 K+ channels) .
  • Computational Docking : Predict binding affinity to targets (e.g., acetylcholinesterase) using AutoDock or Schrödinger .
  • Case Study : Analogues with fluorinated phenyl groups showed enhanced hERG1 activation .

Q. How are data contradictions resolved in studies involving this compound?

  • Methodological Answer :

  • Troubleshooting Workflow :

Replicate Experiments : Confirm results across independent labs.

Batch Analysis : Compare purity and stereochemistry of different synthetic batches .

Control Assays : Use known inhibitors/activators (e.g., RPR260243 for hERG1) to validate assay conditions .

  • Example : Discrepancies in IC50 values may arise from residual solvents (e.g., DMSO); use lyophilized samples for consistency .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Crystallization Techniques :
  • Vapor Diffusion : Use PEG-based precipitants and adjust pH to 4–6 for carboxylate group protonation .
  • Co-crystallization : Add co-factors (e.g., metal ions) to stabilize the piperidine ring .
  • Common Issues : Low crystal quality due to flexible pyrazole-carbonyl linkage; optimize annealing temperatures .

Q. How is metabolic stability evaluated in preclinical studies?

  • Methodological Answer :

  • In vitro Models :
  • Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS .
  • CYP450 Inhibition Assays : Identify metabolic pathways using recombinant enzymes .
  • Key Metrics : Calculate half-life (t½) and intrinsic clearance (Clint) .

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